molecular formula C8H8BrCl B1277945 1-(1-Bromoethyl)-3-chlorobenzene CAS No. 65130-47-4

1-(1-Bromoethyl)-3-chlorobenzene

Cat. No. B1277945
CAS RN: 65130-47-4
M. Wt: 219.5 g/mol
InChI Key: GYMHOIORCMJXQL-UHFFFAOYSA-N
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Description

1-Bromoethylbenzene is a clear yellow to brownish liquid . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

The synthesis of 1-bromoethylbenzene typically involves the reaction of benzene with bromoethane in the presence of a Lewis acid such as aluminum chloride .


Molecular Structure Analysis

The molecular formula of 1-bromoethylbenzene is C8H9Br . The structure consists of a benzene ring with a bromoethyl group attached to it .


Chemical Reactions Analysis

1-Bromoethylbenzene can participate in various reactions. For example, it can react with amines to form secondary amines .


Physical And Chemical Properties Analysis

1-Bromoethylbenzene is a liquid at room temperature with a boiling point of 203.0±0.0 °C at 760 mmHg . It has a density of 1.356 g/mL at 25 °C .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

  • Scientific Field : Polymer Chemistry
  • Application Summary : “1-(1-Bromoethyl)-3-chlorobenzene” is used in the controlled radical polymerization of styrene . This process is used to create polymers with specific properties.
  • Methods and Procedures : The compound acts as an initiator in the polymerization process . The exact procedures and parameters would depend on the specific experiment being conducted.
  • Results and Outcomes : The outcome of this process is the creation of a specific type of polymer . The exact properties of the polymer would depend on the specific conditions of the experiment.

Asymmetric Esterification of Benzoic Acid

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-(1-Bromoethyl)-3-chlorobenzene” is used in the asymmetric esterification of benzoic acid . This process is used to create specific types of esters.
  • Methods and Procedures : The compound is used in the presence of a chiral cyclic guanidine . The exact procedures and parameters would depend on the specific experiment being conducted.
  • Results and Outcomes : The outcome of this process is the creation of a specific type of ester . The exact properties of the ester would depend on the specific conditions of the experiment.

Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene

  • Scientific Field : Polymer Chemistry
  • Application Summary : “1-(1-Bromoethyl)-3-chlorobenzene” is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
  • Methods and Procedures : The compound acts as an initiator in the polymerization process . The exact procedures and parameters would depend on the specific experiment being conducted.
  • Results and Outcomes : The outcome of this process is the creation of specific types of polymers . The exact properties of the polymers would depend on the specific conditions of the experiment.

Safety And Hazards

1-Bromoethylbenzene may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment when handling this chemical .

properties

IUPAC Name

1-(1-bromoethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMHOIORCMJXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432834
Record name 1-(1-bromoethyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-3-chlorobenzene

CAS RN

65130-47-4
Record name 1-(1-bromoethyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-3-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(3-chlorophenyl)ethanol (0.2 g, 1.28 mmol) in diethyl ether (10 mL) at 0° C. was added tribromophosphine (0.38 g, 1.41 mmol). The mixture was warmed to room temperature and stirred overnight, then diluted with ether (10 mL). After quenching with water (10 mL), the organic phase was separated, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel and eluted with petroleum ether to give the title compound as an oil (0.16 g, yield 57.1%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
57.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromoethyl)-3-chlorobenzene
Reactant of Route 2
1-(1-Bromoethyl)-3-chlorobenzene
Reactant of Route 3
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1-(1-Bromoethyl)-3-chlorobenzene
Reactant of Route 4
1-(1-Bromoethyl)-3-chlorobenzene

Citations

For This Compound
2
Citations
JT Seal, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
The profound efficacy of pan-BET inhibitors is well documented, but these epigenetic agents have shown pharmacology-driven toxicity in oncology clinical trials. The opportunity to …
Number of citations: 10 pubs.acs.org
IN Michaelides, GW Collie, U Börjesson… - Journal of Medicinal …, 2023 - ACS Publications
Recent clinical reports have highlighted the need for wild-type (WT) and mutant dual inhibitors of c-MET kinase for the treatment of cancer. We report herein a novel chemical series of …
Number of citations: 1 pubs.acs.org

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